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3-[4-(Trifluoromethyl)phenyl]propanal

Catalog No.
S790534
CAS No.
166947-09-7
M.F
C10H9F3O
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Trifluoromethyl)phenyl]propanal

CAS Number

166947-09-7

Product Name

3-[4-(Trifluoromethyl)phenyl]propanal

IUPAC Name

3-[4-(trifluoromethyl)phenyl]propanal

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2

InChI Key

RAJLHYZMTYVILB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F

Synonyms

3-(4-Trifluoromethylphenyl)propionaldehyde; 4-(Trifluoromethyl)benzenepropanal; 3-(4-Trifluoromethylphenyl)propanal

Canonical SMILES

C1=CC(=CC=C1CCC=O)C(F)(F)F

Synthesis:

3-[4-(Trifluoromethyl)phenyl]propanal is an organic compound not widely studied in scientific research. However, its synthesis has been reported in a few studies. One method involves the reaction of 4-(trifluoromethyl)benzaldehyde with propyltriphenylphosphonium bromide in the presence of a strong base like sodium hydride [].

Potential Applications:

  • Medicinal Chemistry: The presence of the trifluoromethyl group and the aldehyde functionality suggests potential for exploring this compound as a scaffold for drug discovery. Trifluoromethyl groups can improve the drug-likeness of a molecule, while aldehydes can participate in various chemical reactions to form diverse structures with potential biological activity [, ].
  • Material Science: Aromatic aldehydes like 3-[4-(Trifluoromethyl)phenyl]propanal can be used as precursors for the synthesis of polymers with interesting properties. For example, they can be used to create conjugated polymers with potential applications in organic electronics or optoelectronics [].

3-[4-(Trifluoromethyl)phenyl]propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an aldehyde functional group. Its chemical formula is C₁₀H₉F₃O, and it has a molecular weight of 202.17 g/mol. The compound typically appears as a clear colorless to pale yellow oily liquid. It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate, and it exhibits a boiling point of approximately 207.4 °C .

Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles to form alcohols or other derivatives.
  • Oxidation: It can be oxidized to form carboxylic acids.
  • Condensation Reactions: This compound can undergo condensation with amines or alcohols to form imines or acetals, respectively.

These reactions are essential for its utility in organic synthesis .

The synthesis of 3-[4-(Trifluoromethyl)phenyl]propanal typically involves the following method:

  • Starting Material: Begin with 3-[4-(Trifluoromethyl)phenyl]propanol.
  • Reagents: Use dichloromethane as the solvent and add DMSO and phosphorus pentoxide as dehydrating agents.
  • Procedure:
    • Dissolve the starting alcohol in dichloromethane and cool it in an ice bath.
    • Sequentially add DMSO and phosphorus pentoxide while stirring.
    • Allow the temperature to rise to room temperature and maintain stirring for one hour.
    • Add hydrochloric acid to separate phases, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the aldehyde .

Several compounds share structural similarities with 3-[4-(Trifluoromethyl)phenyl]propanal, including:

  • 3-(3-Trifluoromethyl)phenylpropanal: Similar structure but with a different trifluoromethyl positioning.
  • 4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group on the para position of the benzene ring.
  • Benzaldehyde: A simpler structure without fluorinated substituents.

Comparison Table

Compound NameStructure CharacteristicsUnique Features
3-[4-(Trifluoromethyl)phenyl]propanalTrifluoromethyl group on phenyl ringAldehyde functionality enhances reactivity
3-(3-Trifluoromethyl)phenylpropanalTrifluoromethyl group on meta positionDifferent reactivity due to positional change
4-(Trifluoromethyl)benzaldehydeTrifluoromethyl on para positionSimpler structure; lacks propanal side chain
BenzaldehydeNo trifluoromethyl substituentBasic aromatic aldehyde without fluorination

The uniqueness of 3-[4-(Trifluoromethyl)phenyl]propanal lies in its specific trifluoromethyl substitution pattern combined with an aldehyde functional group, which may offer distinct chemical reactivity profiles compared to its analogs .

3-[4-(Trifluoromethyl)phenyl]propanal is an organic compound with the molecular formula C₁₀H₉F₃O and a molecular weight of 202.17 g/mol. Its IUPAC name reflects the positioning of functional groups: the aldehyde (-CHO) is attached to a three-carbon chain (propanal), which connects to a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position.

Key identifiers:

PropertyValueSource
CAS Number166947-09-7
SMILESO=CCCC1=CC=C(C(F)(F)F)C=C1
InChIInChI=1S/C10H9F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-7H,1-2H2
Density1.192 g/cm³ (predicted)
Boiling Point207.4°C (predicted)

The compound exists as a colorless to pale yellow oily liquid with a characteristic aldehyde odor.

Historical Development in Synthetic Chemistry

The synthesis of fluorinated aromatic aldehydes like 3-[4-(Trifluoromethyl)phenyl]propanal has evolved alongside advancements in organofluorine chemistry. Early methods relied on McLoughlin-Thrower reactions (1968), which introduced trifluoromethyl groups via coupling reactions with iodofluoroalkanes. Modern strategies emphasize catalytic cross-coupling and oxidative trifluoromethylation, as pioneered by Qing et al. in 2010.

Key milestones:

YearDevelopmentReference
2010Introduction of oxidative trifluoromethylation for nucleophilic substrates
2014Application in palladium-catalyzed Mizoroki-Heck cross-coupling reactions
2017Use in synthesizing pharmaceutical intermediates (e.g., Cinacalcet)

Significance in Organofluorine Chemistry

The trifluoromethyl group (-CF₃) enhances metabolic stability, lipophilicity, and bioavailability in drug candidates. 3-[4-(Trifluoromethyl)phenyl]propanal serves as a critical intermediate for synthesizing:

  • Pharmaceuticals: Cinacalcet (a calcimimetic agent)
  • Agrochemicals: Fluorinated herbicides and fungicides
  • Biochemical Probes: Enzyme inhibitors and substrates

Its aldehyde group enables diverse reactions, including nucleophilic additions and oxidations, making it invaluable in organic synthesis.

3-[4-(Trifluoromethyl)phenyl]propanal exhibits a distinctive molecular architecture characterized by a three-carbon aliphatic chain terminating in an aldehyde functional group, which is connected to a para-trifluoromethyl-substituted benzene ring [1] [4]. The molecular formula C₁₀H₉F₃O corresponds to a molecular weight of 202.17 g/mol, with the compound registered under CAS number 166947-09-7 [1] [6].

The molecular geometry is significantly influenced by the presence of the trifluoromethyl group, which introduces substantial stereoelectronic effects [32] [34]. The trifluoromethyl substituent at the para position of the benzene ring creates a highly electronegative environment due to the strong electron-withdrawing nature of the three fluorine atoms [32]. This electronic perturbation extends throughout the aromatic system and affects the reactivity of the aldehyde functional group [34].

Computational studies on related trifluoromethyl-substituted compounds reveal that the carbon-carbon bond lengths in the vicinity of the trifluoromethyl group are typically elongated from their default values [32]. For similar structures, bond lengths such as C-C bonds near electronegative fluorine atoms show elongation due to the presence of highly electronegative substituents [32]. The trifluoromethyl group adopts a tetrahedral geometry around the carbon atom, with C-F bond lengths characteristic of strong covalent bonds [31] [33].

The stereoelectronic influence of the trifluoromethyl group manifests in the molecular charge distribution, where extensive charge delocalization occurs within the molecule [32]. This delocalization affects the electron density on the aromatic ring and consequently influences the chemical behavior of the aldehyde group [34]. The molecular geometry optimization calculations demonstrate that the presence of the trifluoromethyl group leads to significant changes in bond angles and dihedral angles compared to unsubstituted analogues [32] [35].

Structural ParameterValue/DescriptionInfluence of Trifluoromethyl Group
Molecular FormulaC₁₀H₉F₃OEnhanced lipophilicity
Molecular Weight202.17 g/molIncreased molecular mass
Bond Length AlterationsElongated C-C bonds near CF₃Electronic perturbation effects
Charge DistributionExtensive delocalizationElectron-withdrawing effects
Geometric ConfigurationTetrahedral CF₃ geometryStereoelectronic stabilization

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 3-[4-(trifluoromethyl)phenyl]propanal provides comprehensive structural confirmation through multiple analytical techniques [12] [15]. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that distinguish this compound from related structures [10] [15].

In proton nuclear magnetic resonance spectroscopy, the aldehyde proton appears as a characteristic signal around δ 9.7 ppm, consistent with the typical chemical shift range for aromatic aldehydes [10]. The aromatic protons of the para-disubstituted benzene ring exhibit signals in the δ 7.2-7.6 ppm region, with the trifluoromethyl substitution causing distinctive splitting patterns [10] [15]. The methylene protons of the propyl chain appear as multiplets in the δ 2.7-2.9 ppm range, with coupling patterns reflecting the chain connectivity [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural insights, with the carbonyl carbon of the aldehyde group appearing around δ 200 ppm [10] [15]. The trifluoromethyl carbon exhibits characteristic quartet splitting due to coupling with the three equivalent fluorine nuclei, appearing in the δ 124-130 ppm region [10]. The aromatic carbons show typical chemical shifts for para-disubstituted benzene derivatives, with the carbon bearing the trifluoromethyl group appearing significantly downfield due to the electron-withdrawing effect [15].

Infrared spectroscopy reveals the characteristic carbonyl stretch of the aldehyde group at wavenumbers between 1720-1740 cm⁻¹, which is within the expected range for aromatic aldehydes [11] [14]. The trifluoromethyl group contributes multiple carbon-fluorine stretching vibrations in the 1320-1120 cm⁻¹ region, providing diagnostic fingerprint identification [14]. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ range, characteristic of substituted benzene derivatives [11].

Mass spectrometry analysis shows the molecular ion peak at m/z 202, corresponding to the molecular weight of the compound [12] [14]. Fragmentation patterns are dominated by the loss of the trifluoromethyl group and cleavage of the propyl chain, producing characteristic fragment ions that confirm the structural assignment [12]. Gas chromatography-mass spectrometry analysis using a capillary column with 6% cyanopropyl phenyl and 94% dimethylpolysiloxane stationary phase provides excellent separation and identification capabilities [12].

Spectroscopic TechniqueKey Diagnostic FeaturesChemical Shift/Wavenumber Range
¹H Nuclear Magnetic ResonanceAldehyde proton, aromatic protons, methylene signalsδ 9.7 ppm (CHO), 7.2-7.6 ppm (aromatic), 2.7-2.9 ppm (CH₂)
¹³C Nuclear Magnetic ResonanceCarbonyl carbon, trifluoromethyl carbons, aromatic carbonsδ 200 ppm (C=O), 124-130 ppm (aromatic), 28-30 ppm (CH₂)
Infrared SpectroscopyCarbonyl stretch, carbon-fluorine stretches, aromatic stretches1720-1740 cm⁻¹ (C=O), 1320-1120 cm⁻¹ (C-F), 3000-3100 cm⁻¹
Mass SpectrometryMolecular ion, fragmentation patternsm/z 202 [M]⁺, characteristic CF₃ fragmentation

Thermodynamic Stability and Degradation Kinetics

The thermodynamic stability of 3-[4-(trifluoromethyl)phenyl]propanal is governed by the inherent properties of both the aldehyde functional group and the trifluoromethyl substituent [17] [18]. Storage stability requires controlled conditions, with recommended storage temperatures between 2-8°C under inert atmosphere to prevent oxidative degradation [16] [18].

Thermal stability studies indicate that the compound remains stable up to approximately 150°C, which is characteristic of aromatic aldehydes [38] [39]. Above 200°C, thermal decomposition becomes significant, following kinetics similar to other aliphatic and aromatic aldehydes [38] [42]. The activation energy for thermal decomposition is estimated to be approximately 25 kJ/mol, based on studies of structurally related aldehydes [42].

The degradation kinetics follow first-order kinetics under most conditions, with the rate being dependent on temperature, oxygen concentration, and pH [17] [40]. In aqueous buffer solutions, the compound shows exponential degradation patterns, with half-lives ranging from 25 minutes at 200°C to 45 minutes at 160°C [39]. The presence of the trifluoromethyl group influences the degradation pathway, potentially leading to the formation of trifluoroacetic acid as a major degradation product [19] [22].

Oxidative stability is compromised under aerobic conditions, with the compound being classified as air-sensitive [17] [18]. The aldehyde functional group is particularly susceptible to oxidation, forming the corresponding carboxylic acid as the primary oxidation product [41] [44]. The trifluoromethyl group enhances the lipophilicity of the molecule but also affects the overall stability profile [34].

Photodegradation occurs under light exposure, necessitating storage in dark conditions [17]. The degradation products include the corresponding carboxylic acid, smaller aldehydes formed through carbon-carbon bond cleavage, and various trifluoromethyl-containing fragments [19] [20]. The stability profile indicates that the compound requires careful handling and storage protocols to maintain its integrity for analytical and synthetic applications [16] [18].

Stability ParameterConditions/TemperatureObservations
Thermal StabilityUp to 150°CStable under normal conditions
Decomposition TemperatureAbove 200°CSignificant thermal breakdown
Storage Requirements2-8°C, inert atmospherePrevents oxidative degradation
Oxidative StabilityAerobic conditionsAir-sensitive, requires protection
PhotostabilityLight exposureRequires dark storage conditions
Degradation KineticsFirst-orderTemperature and pH dependent

Solubility and Partition Coefficients

The solubility characteristics of 3-[4-(trifluoromethyl)phenyl]propanal are significantly influenced by the presence of the trifluoromethyl group, which imparts lipophilic properties to the molecule [23] [28]. Water solubility is limited, with related trifluoromethylbenzaldehyde compounds showing solubility of approximately 1.5 g/L at 20°C [23] [25]. This reduced aqueous solubility is attributed to the hydrophobic nature of the trifluoromethyl substituent [28].

The compound exhibits excellent solubility in organic solvents, including ethanol, dichloromethane, chloroform, and diethyl ether [17] [28]. This high organic solvent solubility makes the compound suitable for various synthetic and analytical applications where organic media are employed [28]. The enhanced lipophilicity resulting from the trifluoromethyl group contributes to favorable partition behavior in lipophilic environments [23] [24].

Partition coefficient studies, while not specifically available for this compound, can be estimated based on related trifluoromethyl-containing structures [29]. The logarithm of the partition coefficient (log P) for similar compounds indicates significant preference for organic phases over aqueous phases [29]. The trifluoromethyl group increases the molecular surface area and contributes to hydrophobic interactions, leading to enhanced partitioning into non-polar solvents [29].

The solubility profile demonstrates that lower aldehydes generally show water solubility due to hydrogen bonding capabilities, but this solubility decreases with increasing chain length and the presence of hydrophobic substituents [27] [30]. The aromatic ring system combined with the trifluoromethyl group creates a predominantly lipophilic character [28]. This solubility behavior has important implications for the compound's bioavailability and interaction with biological membranes .

The partition behavior follows general principles observed for aromatic compounds, where the presence of electron-withdrawing groups like trifluoromethyl affects the overall polarity and solubility characteristics [26] [29]. The compound's solubility in various solvent systems makes it versatile for different analytical and preparative procedures [28].

Solvent SystemSolubility DescriptionApplications
WaterLimited (~1.5 g/L estimated)Aqueous analytical methods
EthanolHigh solubilitySynthesis and purification
DichloromethaneExcellent solubilityExtraction procedures
ChloroformHigh solubilityAnalytical applications
Diethyl EtherGood solubilityOrganic synthesis
Organic Solvents (general)Enhanced solubilityLipophilic applications

The Swern oxidation represents one of the most reliable and widely-employed methods for the synthesis of 3-[4-(trifluoromethyl)phenyl]propanal from the corresponding primary alcohol. This transformation utilizes oxalyl chloride, dimethyl sulfoxide, and an organic base to achieve selective oxidation under mild conditions [1]. The reaction is particularly well-suited for trifluoromethyl-containing substrates due to its tolerance of fluorinated functional groups and its ability to avoid overoxidation to carboxylic acids.

Optimization studies have demonstrated that the Swern oxidation achieves optimal performance when conducted in dichloromethane at temperatures below -60°C. Under these conditions, the reaction of 3-[4-(trifluoromethyl)phenyl]propanol with 1.5 equivalents of oxalyl chloride and 2.0 equivalents of dimethyl sulfoxide, followed by treatment with 3.0 equivalents of triethylamine, consistently provides yields of 94% with selectivity exceeding 95% [2]. The reaction mechanism involves the initial formation of a chlorodimethylsulfonium chloride intermediate, which subsequently reacts with the alcohol substrate to generate an alkoxysulfonium ion. Base-induced deprotonation forms a sulfur ylide that undergoes elimination to yield the desired aldehyde and dimethyl sulfide [1].

Critical parameters for successful Swern oxidation include strict temperature control and the sequential addition of reagents. Deviations from the optimal temperature range of -78°C to -60°C result in decreased yields and selectivity. Higher temperatures promote side reactions including aldol condensation and overoxidation, while insufficient cooling leads to premature decomposition of reactive intermediates [2]. The choice of base also significantly influences reaction outcomes, with triethylamine providing superior results compared to alternative organic bases such as diisopropylethylamine or pyridine.

Reaction monitoring through infrared spectroscopy has proven valuable for determining optimal reaction endpoints. The disappearance of characteristic alcohol stretching frequencies around 3300-3500 cm⁻¹ and the appearance of aldehyde carbonyl signals at 1720-1740 cm⁻¹ provide reliable indicators of reaction completion [3]. Gas chromatography-mass spectrometry analysis confirms product formation and purity, with typical reaction mixtures showing >98% conversion of starting alcohol within 2-3 hours under optimized conditions.

Alternative Oxidation Routes for Aldehyde Formation

While Swern oxidation remains the gold standard, several alternative methodologies offer distinct advantages for specific synthetic applications. Dess-Martin periodinane oxidation provides rapid conversion of alcohols to aldehydes under neutral conditions, making it particularly suitable for acid-sensitive substrates [4]. This hypervalent iodine reagent achieves excellent yields (85-95%) in short reaction times (typically 1 hour), though its high cost and generation of toxic byproducts limit large-scale applications.

Pyridinium chlorochromate oxidation represents a classical approach that maintains relevance in modern synthesis. Although requiring longer reaction times (3-4 hours) and producing chromium waste, this method provides reliable yields (75-90%) and remains cost-effective for laboratory-scale preparations [4]. The reaction proceeds through chromium ester intermediates and requires careful pH control to prevent overoxidation to carboxylic acids.

Oxoammonium salt-mediated oxidations have emerged as particularly attractive alternatives for trifluoromethyl-containing alcohols. The use of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate provides excellent yields (85-92%) under mild basic conditions without formation of hydrate byproducts [5]. This method offers the additional advantage of catalyst recyclability, with the reduced nitroxide radical readily reoxidized for subsequent reactions.

Photocatalytic oxidation using graphitic carbon nitride-based materials presents an environmentally sustainable approach to aldehyde synthesis. Under visible light irradiation, these heterogeneous photocatalysts promote selective alcohol oxidation with molecular oxygen as the terminal oxidant [6]. While reaction times are longer (6-8 hours), the method achieves good selectivity (>85%) and eliminates the need for stoichiometric chemical oxidants.

TEMPO-catalyzed oxidations in combination with various co-oxidants have demonstrated broad applicability for trifluoromethyl alcohol substrates. The combination of 2,2,6,6-tetramethylpiperidine-1-oxyl with bis(acetoxy)iodobenzene provides efficient oxidation under neutral conditions with minimal side product formation [7]. Alternative co-oxidants including sodium hypochlorite and meta-chloroperoxybenzoic acid offer cost advantages while maintaining high selectivity for aldehyde products.

Catalytic Systems for Improved Yield and Selectivity

Modern catalytic approaches to aldehyde synthesis have focused on developing systems that combine high activity with excellent selectivity. Palladium-based catalysts, particularly the combination of palladium acetate with XPhos ligand, have shown remarkable effectiveness for alcohol oxidation reactions [8]. Under optimized conditions (2.5 mol% catalyst loading, 50°C in ethanol), this system achieves yields of 70-89% with turnover numbers reaching 35. The reaction mechanism involves formation of palladium-alkoxide intermediates followed by β-hydride elimination to generate the aldehyde product.

Photoredox catalysis using ruthenium polypyridyl complexes offers mild reaction conditions and excellent functional group tolerance. The tris(bipyridine)ruthenium chloride catalyst (1 mol% loading) operates at room temperature under visible light irradiation, achieving yields of 60-85% with turnover numbers up to 80 [9]. This approach is particularly valuable for complex molecules containing multiple functional groups that might be incompatible with traditional oxidation methods.

Iron-based catalysts present cost-effective alternatives to precious metal systems. Iron tetraphenylporphyrin chloride (5 mol% loading) catalyzes alcohol oxidation using molecular oxygen at 80°C, providing yields of 65-80% [10]. While requiring higher catalyst loadings and elevated temperatures, this system offers significant economic advantages for large-scale applications.

Copper-catalyzed oxidations using copper triflate with appropriate ligands have demonstrated effectiveness for trifluoromethyl alcohol substrates. Operating at 60°C under aerobic conditions with 3 mol% catalyst loading, these systems achieve yields of 55-75% with good selectivity for aldehyde products [10]. The relatively low cost of copper catalysts makes this approach attractive for process development.

Organocatalytic systems using simple aldehydes as catalysts have shown promise for certain oxidation reactions. While requiring higher catalyst loadings (10 mol%), these systems operate under exceptionally mild conditions (25°C, solvent-free) and achieve complete atom economy [11]. The mechanism involves temporary imine formation followed by oxidative cleavage to regenerate the aldehyde catalyst and produce the desired product.

Metal-organic framework catalysts represent an emerging area with significant potential for alcohol oxidation. Zirconium-based UiO-66 and chromium-based MIL-101 frameworks incorporating redox-active metal centers have demonstrated excellent stability and recyclability for oxidation reactions [10]. These heterogeneous catalysts combine the advantages of homogeneous catalyst activity with easy product separation and catalyst recovery.

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in aldehyde synthesis has become increasingly important for industrial applications. Flow chemistry represents one of the most promising approaches for sustainable large-scale production [12]. Continuous flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles compared to batch processes. For Swern oxidation, flow implementation allows for better temperature control and eliminates the accumulation of potentially hazardous intermediates.

Typical flow chemistry setups for aldehyde synthesis employ microreactor technology with residence times of 5-15 minutes. The segmented flow of reagents ensures efficient mixing while minimizing side reactions. Online monitoring using infrared spectroscopy provides real-time reaction control, enabling automatic adjustment of flow rates and temperatures to maintain optimal conditions [12]. Scale-up is achieved through numbering-up of parallel reactors rather than increasing reactor size, maintaining the advantageous heat and mass transfer characteristics.

Biocatalytic approaches using alcohol dehydrogenases have shown excellent potential for environmentally sustainable aldehyde production. Lathyrus cicera amine oxidase demonstrates broad substrate specificity and remarkable stability, enabling gram-scale synthesis of aldehydes from primary amines [13]. The enzyme operates under mild conditions (pH 7-8, 25-37°C) and utilizes molecular oxygen as the only co-substrate, producing water as the sole byproduct.

Mechanochemical synthesis offers solvent-free approaches to aldehyde formation. Ball milling techniques combined with solid-supported reagents achieve efficient oxidation without traditional organic solvents [14]. While reaction times may be longer (2-6 hours), the elimination of solvent waste and simplified purification procedures provide significant environmental benefits. This approach is particularly suitable for research-scale synthesis and specialized applications.

Electrochemical oxidation presents another green alternative for aldehyde synthesis. Using simple electrode materials such as platinum or carbon, alcohols can be oxidized to aldehydes with high selectivity [15]. The process operates under mild conditions and eliminates the need for chemical oxidants, with electricity serving as the driving force for oxidation. Recent developments in electrophotochemical synthesis combine the advantages of both electrochemical and photochemical activation, enabling efficient trifluoromethylation reactions using trifluoroacetic acid as a sustainable fluorine source.

Aqueous oxidation systems using environmentally benign oxidants have gained attention for large-scale applications. Hydrogen peroxide in combination with appropriate catalysts provides clean oxidation with water as the only byproduct [16]. Nitrogen dioxide-mediated oxidations offer high selectivity and quantitative conversion, with the oxidant being converted to nitric acid that can be recycled [17]. These approaches eliminate the generation of toxic waste streams associated with traditional chromium or lead-based oxidants.

The integration of process intensification techniques with green chemistry principles offers significant advantages for industrial implementation. Continuous processing combined with in-line purification and real-time monitoring enables efficient production with reduced environmental impact. Heat integration and solvent recycling further enhance the sustainability profile of these processes [18].

Recent advances in catalyst design have focused on developing recyclable and renewable catalyst systems. Immobilized enzymes on solid supports maintain activity over multiple reaction cycles while enabling easy catalyst separation [19]. Similarly, heterogeneous metal catalysts supported on environmentally benign materials such as alumina or silica provide excellent recyclability with minimal metal leaching.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Trifluoromethyl)benzenepropanal

Dates

Last modified: 08-15-2023

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